2-(Methylsulfanyl)quinazoline
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Overview
Description
2-(Methylsulfanyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The presence of a methylsulfanyl group at the 2-position of the quinazoline ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)quinazoline typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with methylthiol in the presence of a base, leading to the formation of the quinazoline ring with a methylsulfanyl substituent at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylsulfanyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline ring or the methylsulfanyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
2-(Methylsulfanyl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)quinazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the quinazoline scaffold .
Comparison with Similar Compounds
Quinazoline: The parent compound without the methylsulfanyl group.
2-(Ethylsulfanyl)quinazoline: Similar structure with an ethylsulfanyl group instead of methylsulfanyl.
4-Anilinoquinazolines: Known for their anticancer properties.
Uniqueness: 2-(Methylsulfanyl)quinazoline is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other quinazoline derivatives and provides opportunities for developing novel compounds with specific properties .
Properties
IUPAC Name |
2-methylsulfanylquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-12-9-10-6-7-4-2-3-5-8(7)11-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBVZNIMTSPMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632205 |
Source
|
Record name | 2-(Methylsulfanyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6141-18-0 |
Source
|
Record name | 2-(Methylsulfanyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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